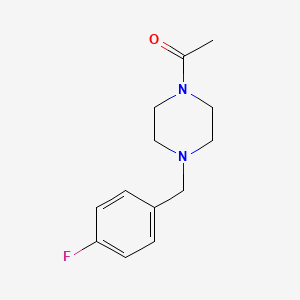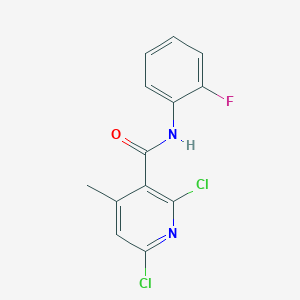![molecular formula C24H20N4 B5868541 benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5868541.png)
benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone, also known as BMH, is a chemical compound that has shown promising results in scientific research. BMH is a hydrazone derivative that has been synthesized through various methods and has been studied for its potential applications in different fields. In
Wirkmechanismus
Benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone has been shown to inhibit the activity of the enzyme 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). This enzyme is involved in the conversion of estrone to estradiol, which is a key step in the development of breast cancer. Inhibition of this enzyme leads to a decrease in the production of estradiol, which in turn leads to the inhibition of breast cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and has not shown any significant adverse effects in vitro or in vivo. This compound has been shown to inhibit the growth of breast cancer cells by inducing apoptosis, which is a programmed cell death mechanism. This compound has also been shown to have anti-inflammatory effects, which can be attributed to its ability to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2).
Vorteile Und Einschränkungen Für Laborexperimente
Benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone has several advantages for lab experiments, including its low toxicity profile, ease of synthesis, and potential applications in different fields. However, this compound has some limitations, including its low solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the study of benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone, including:
1. Further studies on the mechanism of action of this compound and its potential targets.
2. Development of more potent and selective inhibitors of 17β-HSD1.
3. Studies on the pharmacokinetics and pharmacodynamics of this compound in vivo.
4. Development of this compound analogs with improved solubility and bioavailability.
5. Studies on the potential use of this compound as a treatment for other types of cancer and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential applications in different fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to inhibit the growth of breast cancer cells and has anti-inflammatory effects. This compound has several advantages for lab experiments, including its low toxicity profile and ease of synthesis. There are several future directions for the study of this compound, including further studies on its mechanism of action and potential targets, development of more potent and selective inhibitors, and studies on its pharmacokinetics and pharmacodynamics in vivo.
Synthesemethoden
Benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone can be synthesized through various methods, including the reaction of 4-(4-methylphenyl)-6-phenyl-2-pyrimidinylhydrazine with benzaldehyde. The reaction takes place in the presence of a suitable solvent and a catalyst. The product is then purified through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
Benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone has been studied for its potential applications in different fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has shown promising results in inhibiting the growth of cancer cells, specifically breast cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-[(E)-benzylideneamino]-4-(4-methylphenyl)-6-phenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4/c1-18-12-14-21(15-13-18)23-16-22(20-10-6-3-7-11-20)26-24(27-23)28-25-17-19-8-4-2-5-9-19/h2-17H,1H3,(H,26,27,28)/b25-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPVLHCPDQXFTE-KOEQRZSOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)NN=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N/N=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-ethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5868475.png)
![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5868488.png)
![2-hydroxy-5-[(mesitylamino)sulfonyl]benzoic acid](/img/structure/B5868491.png)


![ethyl 4-{[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5868505.png)


![2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone](/img/structure/B5868550.png)



